molecular formula C17H20N2O6 B12139769 N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide

Cat. No.: B12139769
M. Wt: 348.3 g/mol
InChI Key: QKUDYGDWPFPRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide typically involves multiple steps. One common approach is to start with the preparation of 2,5-dimethoxy-2,5-dihydrofuran, which can be synthesized by the etherification of furan followed by reduction . The next step involves the formation of the benzoxazole ring, which can be achieved through the cyclization of appropriate precursors under acidic or basic conditions . Finally, the two intermediates are coupled through an amide bond formation reaction, often using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form corresponding lactones or carboxylic acids.

    Reduction: The benzoxazole ring can be reduced to form benzoxazoline derivatives.

    Substitution: The methoxy groups on the furan ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used in the presence of a base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield lactones, while reduction of the benzoxazole ring can produce benzoxazoline derivatives.

Scientific Research Applications

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: Its unique structure makes it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with its targets. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2,5-dimethoxy-2,5-dihydrofuran-2-yl)methyl]-3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanamide is unique due to the combination of the furan and benzoxazole rings in a single molecule. This dual functionality provides a versatile platform for various chemical modifications and applications.

Properties

Molecular Formula

C17H20N2O6

Molecular Weight

348.3 g/mol

IUPAC Name

N-[(2,5-dimethoxy-2H-furan-5-yl)methyl]-3-(2-oxo-1,3-benzoxazol-3-yl)propanamide

InChI

InChI=1S/C17H20N2O6/c1-22-15-7-9-17(23-2,25-15)11-18-14(20)8-10-19-12-5-3-4-6-13(12)24-16(19)21/h3-7,9,15H,8,10-11H2,1-2H3,(H,18,20)

InChI Key

QKUDYGDWPFPRCH-UHFFFAOYSA-N

Canonical SMILES

COC1C=CC(O1)(CNC(=O)CCN2C3=CC=CC=C3OC2=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.